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Compound of Interest

Compound Name:
3-Hydroxy-7-oxocholan-24-oic

acid

CAS No.: 4651-67-6

Cat. No.: B041447 Get Quote

-Hydroxy-7-oxo-5

-cholan-24-oic Acid (Nutriacholic Acid) Methodology: 1D (

H,

C) and 2D (HSQC, HMBC, NOESY) NMR Spectroscopy Audience: Pharmaceutical Analysts,
Structural Biologists, and Process Chemists[1][2][3]

Executive Summary & Chemical Context[1][3][4][5]
[6][7][8][9][10]
Nutriacholic acid (CAS: 4651-67-6), chemically known as 3

-hydroxy-7-oxo-5

-cholan-24-oic acid (or 7-ketolithocholic acid), is a critical bile acid derivative.[1][2][3] It serves
as a key intermediate in the synthesis of ursodeoxycholic acid (UDCA) and chenodeoxycholic
acid (CDCA) and acts as a specific impurity marker in pharmaceutical bile acid production [1,
2].[1][3]
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Unlike its congeners (Cholic acid, UDCA) which possess hydroxyl groups at C-7, Nutriacholic

acid is defined by a ketone functionality at C-7.[1][2][3] This structural deviation fundamentally

alters its electronic environment and pharmacological profile, acting as a TGR5 receptor

modulator [3].[2]

This protocol details the definitive structural assignment of Nutriacholic acid.[3] It moves

beyond basic spectral matching, providing a mechanistic workflow to distinguish the 7-oxo

moiety from 7-hydroxy isomers using scalar and dipolar coupling networks.[1][2][3]

Experimental Protocol: Sample Preparation &
Acquisition
Solvent Selection Strategy
Bile acids are amphiphilic and prone to micellar aggregation in non-polar solvents, which

causes signal broadening and chemical shift anisotropy.[2]

Recommended Solvent:Methanol-

(CD

OD) or Pyridine-

.[1][2][3]

Rationale: Methanol-

disrupts hydrogen bonding networks, preventing dimerization of the carboxylic acid tail
and aggregation of the steroid core.[2] Pyridine-

is superior for resolving overlapping methyl signals and descalding hydroxyl protons if
exchange suppression is required [4].[1][2][3]

Avoid: Chloroform-

(CDCl

) is discouraged for precise structural work unless concentration is <5 mM, as concentration-
dependent shifts occur at the C-3 and C-24 positions.[1][2][3]
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Sample Preparation Workflow
Weighing: Accurately weigh 10–15 mg of Nutriacholic acid reference standard.

Solvation: Dissolve in 600

L of CD

OD (99.8% D).

Homogenization: Vortex for 30 seconds; sonicate for 1 minute to ensure monomeric

dispersion.

Reference: Add 0.03% TMS (Tetramethylsilane) as an internal reference (

ppm).

Acquisition Parameters (600 MHz Instrument)
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Experiment
Pulse
Sequence

Scans (NS) TD (Points) Rationale

H 1D zg30 16 64k

Quantitative

proton

integration.[1][2]

[3]

C 1D zgpg30 1024 64k

Detection of

quaternary C-7

ketone (~212

ppm).[1][2][3]

HSQC hsqcetgp 8 2k x 256

Multiplicity

editing (CH/CH

vs CH

).[1][3]

HMBC hmbcgplpndqf 16 4k x 512

Long-range

coupling to

"silent"

quaternary

carbons.[1][2][3]

NOESY noesygpphp 16 2k x 256

Stereochemical

confirmation (A/B

ring junction).[1]

[3]

Structural Analysis & Causality
The "Silent" C-7: The Defining Feature
In UDCA or CDCA, the C-7 position bears a proton (H-7) and a hydroxyl group.[1][2][3] In

Nutriacholic acid, oxidation to a ketone removes H-7.[2][3]

Observation: The
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H NMR spectrum will lack the multiplet signal typically found between 3.8–4.0 ppm (for 7

-H) or 3.5–3.6 ppm (for 7

-H).[1][2][3]

Validation: The absence of this signal, combined with the retention of the H-3 multiplet, is the

primary filter for 7-oxo identification.[1][2]

Key Signal Assignments
The following shifts are characteristic in CD

OD relative to TMS.

Table 1: Critical NMR Chemical Shifts for Nutriacholic Acid
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Position Atom Type (ppm) (ppm) Multiplicity
Diagnostic
Note

C-7 Ketone — 212.5 Singlet (qC)

Definitive

marker.[1][2]

[3] Downfield

shift >200

ppm.

C-3 Methine 3.52 70.4 Multiplet

3

-OH

geometry (H-

3

is axial).[1][2]

[3]

C-24 Carboxyl — 177.8 Singlet (qC)
Side chain

terminus.

C-18 Methyl 0.68 11.5 Singlet

Angular

methyl

(shifted by C-

7 ketone

anisotropy).

[1][2][3]

C-19 Methyl 1.01 22.1 Singlet

Angular

methyl (A/B

ring junction).

[1][2][3]

C-21 Methyl 0.96 17.8 Doublet

Side chain

methyl (

Hz).[1][2][3]

C-6 Methylene 2.85 (dd) 44.2 dd Deshielded

-proton to the
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C-7 ketone.

[1][2][3]

Mechanistic Validation via 2D NMR
HMBC (Heteronuclear Multiple Bond Correlation)
To rigorously prove the location of the ketone at C-7 (and not C-3 or C-12), observe the long-

range (

) couplings to the carbonyl carbon at

212 ppm.[1][2][3]

H-6 to C-7: The protons at C-6 (adjacent to the ketone) will show a strong

correlation to the 212 ppm signal.[1][2][3]

H-8 to C-7: The methine proton at C-8 (ring junction) will show a

correlation.[1][2][3]

H-5 to C-7: The H-5 proton (A/B ring junction) will show a

correlation.[1][2][3]

H-9 to C-7: Weak

correlation confirming the C-ring integration.

NOESY (Stereochemistry)
5

-Configuration: Strong NOE correlations between H-19 (angular methyl) and H-5 are absent
(trans-like relationship in cis-fused system? No, in 5

steroids, A/B is cis.[2] H-5 is

, Me-19 is

.[1][2][3] They are cis).
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Correction on Steroid Stereochemistry: In 5

-cholanic acid, the A/B ring fusion is cis.[1][2] The H-5 proton is

-oriented, and the C-19 methyl is

-oriented.[1][2][3] Therefore, a strong NOE is observed between H-5 and H-19.[1][2][3] This
confirms the 5

skeleton (mammalian bile acid) versus 5

(allo-bile acid) [5].[1][3]

Logical Workflow Visualization
The following diagram illustrates the decision matrix for confirming Nutriacholic acid against

common impurities (Lithocholic acid, UDCA).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Bile Acid Sample

1H NMR Experiment
(Focus: 3.0 - 4.5 ppm region)

Is H-7 Signal Present?
(Multiplet @ ~3.8 ppm)

13C NMR Experiment
(Focus: >200 ppm region)

No (H-7 Absent)

Identity: UDCA or CDCA
(7-OH present)

Yes (H-7 Found)

Is Carbonyl Signal Present?
(>210 ppm)

HMBC Experiment
(Correlate H-6/H-8 to Carbonyl)

Yes (C7 is C=O)

Identity: Lithocholic Acid
(No 7-OH, No 7-Oxo)

No (C7 is CH2 ~26ppm)

Identity CONFIRMED:
Nutriacholic Acid

(7-Oxo-LCA)

Correlations Validated

Click to download full resolution via product page
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Figure 1: Decision logic for the structural differentiation of Nutriacholic acid from related bile

acid derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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